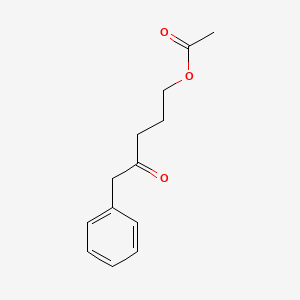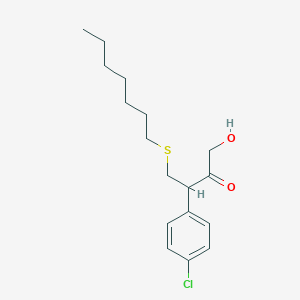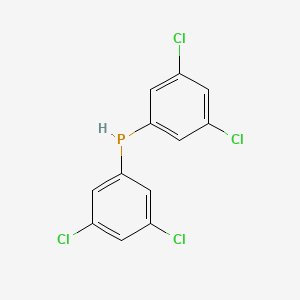![molecular formula C20H13F3O B14198123 Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]- CAS No. 858035-50-4](/img/structure/B14198123.png)
Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- typically involves the reaction of appropriate biphenyl derivatives with trifluoromethylating agents. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl derivatives using trifluoromethyl ketones in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of phenylmagnesium bromide with trifluoromethyl ketones, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Bis(4-(trifluoromethyl)phenyl)methanone: Another related compound with two trifluoromethyl groups, which further enhances its chemical stability and reactivity.
Uniqueness
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
858035-50-4 |
|---|---|
Formule moléculaire |
C20H13F3O |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
phenyl-[2-[3-(trifluoromethyl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)16-10-6-9-15(13-16)17-11-4-5-12-18(17)19(24)14-7-2-1-3-8-14/h1-13H |
Clé InChI |
OEAQBVFDIGADNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)

![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)


![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)


